molecular formula C19H20I2 B12548563 2,7-Diiodo-9,9-dipropyl-9H-fluorene CAS No. 144981-88-4

2,7-Diiodo-9,9-dipropyl-9H-fluorene

Cat. No.: B12548563
CAS No.: 144981-88-4
M. Wt: 502.2 g/mol
InChI Key: RMTYYRLTBJPHSX-UHFFFAOYSA-N
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Description

2,7-Diiodo-9,9-dipropyl-9H-fluorene is a halogenated fluorene derivative with two iodine atoms at the 2,7-positions and two propyl groups at the 9,9-positions. This compound is structurally characterized by its rigid planar fluorene backbone, which enables π-conjugation and makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The propyl side chains enhance solubility in organic solvents, facilitating solution-based processing for thin-film fabrication. Its iodine substituents serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling its use as a building block for polymers and metal-organic frameworks (MOFs) .

Properties

CAS No.

144981-88-4

Molecular Formula

C19H20I2

Molecular Weight

502.2 g/mol

IUPAC Name

2,7-diiodo-9,9-dipropylfluorene

InChI

InChI=1S/C19H20I2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

RMTYYRLTBJPHSX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diiodo-9,9-dipropyl-9H-fluorene typically involves the iodination of 9,9-dipropylfluorene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Diiodo-9,9-dipropyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.

    Coupling Products: Biaryl compounds with extended conjugation, useful in organic electronics.

Scientific Research Applications

2,7-Diiodo-9,9-dipropyl-9H-fluorene has several scientific research applications:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: Its derivatives are studied for their photophysical properties and potential use in light-emitting materials.

    Chemical Research: Employed in the synthesis of complex organic molecules and as a precursor for various functionalized fluorenes.

Mechanism of Action

The mechanism of action of 2,7-Diiodo-9,9-dipropyl-9H-fluorene in its applications is primarily based on its ability to participate in π-conjugation and its electronic properties. The iodine atoms and propyl groups influence the compound’s reactivity and stability, making it suitable for use in electronic materials. The molecular targets and pathways involved are related to its role in forming conjugated systems that can transport charge or emit light.

Comparison with Similar Compounds

Alkyl Chain Modifications

  • 2,7-Diiodo-9,9-dioctyl-9H-fluorene (CAS 278176-06-0) Structure: Longer octyl chains at the 9,9-positions. Properties: Increased solubility in non-polar solvents (e.g., toluene) compared to the dipropyl derivative. The longer chains reduce crystallinity, improving film-forming properties for flexible electronics. However, excessive chain length may hinder charge transport due to steric effects . Molecular Weight: 642.44 g/mol (vs. ~490 g/mol for dipropyl analog).
  • 2,7-Diiodo-9,9-dimethyl-9H-fluorene

    • Structure : Shorter methyl groups at the 9,9-positions.
    • Properties : Lower solubility in organic solvents but higher thermal stability (Tm >200°C). The reduced steric bulk allows tighter molecular packing, enhancing charge carrier mobility in solid-state devices .

Halogen Substitutions

  • 2,7-Dibromo-9,9-dipropyl-9H-fluorene (CAS 157771-56-7)

    • Structure : Bromine replaces iodine at the 2,7-positions.
    • Properties : Bromine’s smaller atomic radius and lower polarizability result in weaker electronic effects. This reduces reactivity in cross-coupling reactions but lowers production costs. The compound exhibits blue-shifted absorption/emission compared to the iodinated analog .
  • 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS 851119-15-8) Structure: Mixed halogens (Cl and I) and phenyl groups at the 9,9-positions. Properties: The asymmetric halogenation enables regioselective functionalization.

Electronic and Optoelectronic Properties

Compound Band Gap (eV) λmax (nm) Application
2,7-Diiodo-9,9-dipropyl-9H-fluorene 3.1–3.3 360–380 OLED host, MOF precursor
2,7-Dibromo-9,9-dipropyl-9H-fluorene 3.4–3.6 340–360 Polymer semiconductor
9,9-Dimethyl-2-nitro-9H-fluorene 3.8–4.0 320–340 Pharmaceutical intermediate

Commercial Availability and Cost

  • Dipropyl Derivative: Limited commercial availability; custom synthesis dominates. Pricing ranges from €210–958/g for similar dibromo derivatives (e.g., 2,7-Dibromo-9,9-dipropyl-9H-fluorene) .
  • Dioctyl Derivative: Available from suppliers like Chongqing Chemdad (CAS 278176-06-0) and Aladdin Biochemical Technology, with purity ≥96% .

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